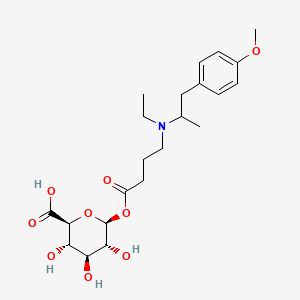

Mebeverine Acid Glucuronide

CAS No.:

Cat. No.: VC18555094

Molecular Formula: C22H33NO9

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H33NO9 |

|---|---|

| Molecular Weight | 455.5 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C22H33NO9/c1-4-23(13(2)12-14-7-9-15(30-3)10-8-14)11-5-6-16(24)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h7-10,13,17-20,22,25-27H,4-6,11-12H2,1-3H3,(H,28,29)/t13?,17-,18-,19+,20-,22+/m0/s1 |

| Standard InChI Key | FARFEAMEIJRRRN-WDXLFLMVSA-N |

| Isomeric SMILES | CCN(CCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C(C)CC2=CC=C(C=C2)OC |

| Canonical SMILES | CCN(CCCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C(C)CC2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Characteristics

Mebeverine Acid Glucuronide is synthesized through the enzymatic attachment of glucuronic acid to the phenolic hydroxyl group of mebeverine acid, a primary metabolite of mebeverine. The reaction is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, predominantly in the liver .

Stereochemical Considerations

The glucuronidation site exhibits stereospecificity. PubChem data indicate that the glucuronic acid moiety is attached to the (2S,3S,4S) position of the aglycone , though experimental validation of this configuration remains pending. Such stereochemical details are crucial for understanding enzymatic specificity and metabolite stability.

Pharmacokinetic Profile and Metabolic Pathways

Formation and Elimination Kinetics

Following oral administration of mebeverine, rapid hydrolysis by esterases produces mebeverine acid and veratric acid . Subsequent glucuronidation of mebeverine acid occurs within 1–2 hours, with peak plasma concentrations (Cₘₐₓ) of the glucuronide reaching approximately 3 µg/mL—1,000-fold higher than those of mebeverine alcohol . The metabolite’s apparent half-life (t₁/₂) is short (~1.1 hours), necessitating frequent sampling for accurate pharmacokinetic modeling .

Table 1: Key Pharmacokinetic Parameters of Mebeverine Acid Glucuronide

| Parameter | Value | Source |

|---|---|---|

| Cₘₐₓ | 3 µg/mL | |

| Tₘₐₓ | 1.25 hours | |

| Apparent t₁/₂ | 1.1 hours | |

| Urinary Excretion (4h) | 67% of administered dose |

Role in Drug Clearance

Renal excretion accounts for 67% of the glucuronide’s elimination within the first four hours post-dose . This high clearance rate underscores its role as the primary elimination pathway for mebeverine, reducing systemic exposure to the parent drug and mitigating toxicity risks.

Analytical Methodologies for Quantification

Chromatographic Techniques

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying Mebeverine Acid Glucuronide in biological matrices. Method validation studies report a linear range of 10–2,000 ng/mL in plasma, with precision (CV) <15% and accuracy (RE) ±20% .

Sample Stabilization Strategies

Instability during sample storage poses significant challenges. Anticoagulants like EDTA, when combined with stabilizers (e.g., sodium fluoride), inhibit enzymatic degradation and hydrolysis . Validation protocols mandate testing freeze-thaw stability (-80°C), short-term stability (4°C), and long-term stability (-20°C) to ensure assay reliability .

Stability Challenges and Mitigation Approaches

Hydrolytic Degradation

The β-glucuronidase enzyme can hydrolyze the glucuronide bond, regenerating mebeverine acid. To prevent this, biological samples require immediate acidification (pH 2–3) or the addition of β-glucuronidase inhibitors .

Acyl Migration

Acyl glucuronides are prone to intramolecular rearrangement, forming positional isomers that complicate quantification. Studies recommend using stabilizing buffers (e.g., citric acid) and low-temperature storage (-70°C) to minimize migration .

Pharmacological and Clinical Implications

Biomarker Utility

Due to its high plasma concentrations and rapid excretion, Mebeverine Acid Glucuronide serves as a robust biomarker for assessing patient adherence and drug exposure in clinical trials . Its detection in urine provides a non-invasive alternative to plasma monitoring.

Drug-Drug Interactions

Competitive inhibition of UGT enzymes by co-administered drugs (e.g., valproic acid) may alter glucuronidation rates, potentially affecting mebeverine’s efficacy and safety. Pharmacogenetic studies are needed to evaluate polymorphisms in UGT1A and UGT2B subfamilies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume